![molecular formula C11H16O8 B2401266 1,2,3-Triacetate-D-ribofuranose CAS No. 103728-78-5](/img/structure/B2401266.png)
1,2,3-Triacetate-D-ribofuranose
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Overview
Description
1,2,3-Triacetate-D-ribofuranose, also known as D-Ribofuranose, 1,2,3-triacetate, is a chemical compound with the molecular formula C11H16O8 and a molecular weight of 276.24 . It is used as a decongestant and vasoconstrictor, which can rapidly reduce swelling when applied to the mucous membrane .
Synthesis Analysis
A practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose is described, which started from D-ribose and proceeded through ketalization, esterification, reduction, hydrolysis, and acetylation in more than 30% overall yield .Molecular Structure Analysis
The molecular structure of 1,2,3-Triacetate-D-ribofuranose consists of a ribofuranose ring with three acetyl groups attached to it . The structure is a furanose form of ribose, which is a five-membered ring sugar.Chemical Reactions Analysis
1,2,3-Triacetate-D-ribofuranose is known for its ability to act as a protecting group for the hydroxyl groups on ribofuranose . It can be selectively deprotected under certain conditions, allowing for precise control of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-Triacetate-D-ribofuranose include a molecular weight of 276.24, a density of 1.32±0.1 g/cm3 (Predicted), and a boiling point of 370.0±42.0 °C (Predicted) .Scientific Research Applications
RNA Interference (RNAi) Studies
- Application : Researchers have synthesized chemically modified siRNAs containing 1,2,3-triacetate-D-ribofuranose at their 3′-overhang regions. By introducing this modified sugar into the antisense strand of siRNA, they observed reduced knockdown effects. This finding highlights the importance of sugar modifications in optimizing siRNA stability and efficacy .
Mechanism of Action
Mode of Action
It is a synthetic uridine pro-drug that is converted to uridine in vivo . When used for the treatment or prevention of toxicity associated with fluorouracil and other antimetabolites, uridine triacetate is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells .
Biochemical Pathways
It is known that the compound can compete with 5-FU metabolites, reducing toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .
Result of Action
It is known that the compound can reduce the toxicity and cell-death associated with certain cytotoxic intermediates .
Safety and Hazards
Future Directions
1,2,3-Triacetate-D-ribofuranose has been used in the synthesis of nucleosides and nucleotides, which are important building blocks of DNA and RNA . It has also been used in the design of new carbohydrate–bistriazole hybrid molecules, which are efficient competitive inhibitors of RNase A . These applications suggest promising future directions for this compound in the field of medicinal chemistry and drug design.
properties
IUPAC Name |
[4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWRLZKVIFLKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Triacetate-D-ribofuranose |
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